molecular formula C18H25Br2NO4 B304054 propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Cat. No. B304054
M. Wt: 479.2 g/mol
InChI Key: AUHOSLFGHNGOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate, also known as BRD3308, is a chemical compound that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has gained attention in the scientific community due to its unique chemical structure and potential therapeutic properties. In

Mechanism of Action

The mechanism of action of propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. Additionally, propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in preclinical studies. Additionally, propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been identified as a potential modulator of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis.

Advantages and Limitations for Lab Experiments

One advantage of propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is its potential therapeutic properties. It has been shown to have anticancer and anti-inflammatory effects in preclinical studies. Additionally, it has been identified as a potential modulator of autophagy, which may have therapeutic implications for a variety of diseases. One limitation of propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is its limited availability and high cost, which may hinder its use in research studies.

Future Directions

There are several future directions for propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate research. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Additionally, future studies could explore the potential use of propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate in combination with other therapeutic agents for the treatment of cancer and other diseases. Finally, future studies could investigate the potential use of propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate as a modulator of autophagy in the treatment of various diseases.

Synthesis Methods

The synthesis method for propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate involves several steps. The starting material is 4-methylpentanoic acid, which is reacted with isobutyl chloroformate to form the corresponding isobutyl ester. This ester is then reacted with 5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindole to form the desired product, propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in preclinical studies. Additionally, propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been identified as a potential modulator of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis.

properties

Product Name

propan-2-yl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Molecular Formula

C18H25Br2NO4

Molecular Weight

479.2 g/mol

IUPAC Name

propan-2-yl 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-methylpentanoate

InChI

InChI=1S/C18H25Br2NO4/c1-7(2)5-11(18(24)25-8(3)4)21-16(22)12-9-6-10(13(12)17(21)23)15(20)14(9)19/h7-15H,5-6H2,1-4H3

InChI Key

AUHOSLFGHNGOHL-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)OC(C)C)N1C(=O)C2C3CC(C2C1=O)C(C3Br)Br

Canonical SMILES

CC(C)CC(C(=O)OC(C)C)N1C(=O)C2C3CC(C2C1=O)C(C3Br)Br

Origin of Product

United States

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